molecular formula C21H16N2O3 B278576 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide

Cat. No. B278576
M. Wt: 344.4 g/mol
InChI Key: GCYPTJUITUWSQO-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide, also known as BOA-Ph, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of benzoxazole and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various biological processes. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide has also been shown to inhibit the activity of chitinase, an enzyme that is involved in the degradation of chitin, a major component of fungal cell walls.
Biochemical and Physiological Effects:
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the modulation of immune responses. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide has also been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide is its versatility, as it can be used in various types of experiments and applications. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, one of the limitations of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell lines. Researchers should exercise caution when working with N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide and take appropriate safety measures to minimize the risk of exposure.

Future Directions

There are several future directions for N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and environmental science. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide may also be used as a tool for studying the mechanisms of certain biological processes, such as DNA replication and repair, and the degradation of chitin. Further studies are needed to fully understand the potential of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide and its applications in various fields.

Synthesis Methods

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide can be synthesized using various methods, including the reaction of 2-phenylacetic acid with benzoxazole in the presence of a dehydrating agent and a catalyst. Another method involves the reaction of 2-phenylacetic acid with 2-amino-3H-1,3-benzoxazole in the presence of a coupling agent. The yield and purity of the compound can be improved by using different reaction conditions and purification techniques.

Scientific Research Applications

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide has been shown to exhibit antitumor, antibacterial, and antifungal activities. In materials science, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide has been investigated for its potential use as a fluorescent probe for the detection of heavy metals in water.

properties

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide

InChI

InChI=1S/C21H16N2O3/c24-18-11-10-15(22-20(25)12-14-6-2-1-3-7-14)13-16(18)21-23-17-8-4-5-9-19(17)26-21/h1-11,13,23H,12H2,(H,22,25)/b21-16+

InChI Key

GCYPTJUITUWSQO-LTGZKZEYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NC2=C/C(=C\3/NC4=CC=CC=C4O3)/C(=O)C=C2

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2

Origin of Product

United States

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